molecular formula C15H18FNO2S2 B2704935 2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1351591-65-5

2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B2704935
CAS No.: 1351591-65-5
M. Wt: 327.43
InChI Key: KPRHVUPCADPZJL-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4-thia-8-azaspiro[4.5]decane core, a spirocyclic system integrating oxygen, sulfur, and nitrogen heteroatoms. The ethanone moiety is substituted with a 4-fluorophenylthio group, which introduces electron-withdrawing and hydrophobic characteristics.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2S2/c16-12-1-3-13(4-2-12)20-11-14(18)17-7-5-15(6-8-17)19-9-10-21-15/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRHVUPCADPZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the fluorophenyl thioether.

    Construction of the Spirocyclic System: The spirocyclic system can be constructed through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the correct formation of the spirocyclic structure.

    Final Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the spirocyclic intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    High-throughput screening: of reaction conditions.

    Use of automated synthesis equipment: .

    Optimization of purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique structure.

    Medicine: Investigation as a potential therapeutic agent due to its bioactive properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

Core Heteroatom Variations
  • 1-Thia-4-azaspiro[4.5]decane Derivatives: Replace oxygen with sulfur (e.g., 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one).
  • 1,4-Dioxa-8-azaspiro[4.5]decane : Contains two oxygen atoms (), increasing hydrophilicity but reducing metabolic stability compared to sulfur-containing analogs .
Substituent Variations
  • 4-Fluorophenylthio Group (Target Compound) : The fluorine atom enhances lipophilicity and resistance to oxidative metabolism. The thioether linkage provides conformational flexibility.
  • 4-Fluorophenyl Derivatives (): Direct attachment of 4-fluorophenyl to the spiro ring (e.g., Compound 2 in ) simplifies synthesis but may reduce steric bulk compared to the ethanone-linked thioether in the target compound.
  • Triazole-Based Analogs () : Feature 1,2,4-triazole cores with sulfonyl and fluorophenyl groups. These lack spirocyclic systems but share sulfur and fluorine motifs, which may influence similar biological targets .

Pharmacological and Physical Properties

Anticancer Activity
  • 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives () : Exhibit moderate anticancer activity, likely due to spirocyclic rigidity enhancing target binding. Methyl-substituted analogs (e.g., Compound 3 in ) show improved solubility (m.p. 125–126°C) .
  • Target Compound : The 4-fluorophenylthio group may enhance cytotoxicity by mimicking tyrosine kinase inhibitors, though experimental validation is needed.
Physicochemical Data
Compound Name Core Structure Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 1-Oxa-4-thia-8-azaspiro[4.5]decane N/A Expected C=O stretch ~1677 cm⁻¹ (IR) [7]
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 1-Thia-4-azaspiro[4.5]decane 142–143 δ 7.22 (d, aromatic H, ¹H-NMR) [3]
2-(4-(2,4-Difluorophenyl)...ethanone () Triazole N/A Not reported [2]

Computational and Crystallographic Insights

  • SHELX Software () : Widely used for refining small-molecule structures, including spiro compounds. The target compound’s conformation may involve puckered spiro rings, analyzed via Cremer-Pople parameters () .
  • ORTEP-3 (): Visualizes molecular geometry; spirocyclic systems often exhibit non-planar puckering, influencing binding to biological targets .

Biological Activity

2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a synthetic organic compound notable for its complex molecular structure and potential biological activities. This compound features a spirocyclic system, a thioether linkage, and a fluorophenyl group, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is 2-(4-fluorophenyl)sulfanyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, with the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₈FNO₂S₂
Molecular Weight320.4 g/mol
CAS Number1351591-65-5

The unique structure allows for various interactions with biological targets, potentially leading to diverse therapeutic applications.

The biological activity of 2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is hypothesized to involve interactions with specific enzymes or receptors in cellular pathways. The presence of the fluorine atom enhances metabolic stability and may influence the electronic properties of the molecule, facilitating better binding to target sites.

Antiviral Activity

Compounds containing thioether linkages have been explored for their antiviral potential. The structural characteristics of 2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone suggest it could act as a probe in antiviral studies, targeting viral replication mechanisms.

Cytotoxicity

Studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, one study demonstrated that certain thioether derivatives exhibited IC50 values in the low micromolar range against breast and liver cancer cell lines. While direct data on this specific compound is scarce, its structural similarities imply potential cytotoxic effects.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of thioether compounds against several pathogens. The minimal inhibitory concentration (MIC) for related compounds ranged from 25 to 100 μg/mL, indicating moderate efficacy against common bacterial strains .

Study 2: Cytotoxicity Testing

In vitro testing of structurally similar compounds showed promising results in inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values were reported between 10–50 μM, suggesting that modifications in the structure can significantly impact biological activity .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
2-((4-Chlorophenyl)thio)-1-(1-oxa...)Moderate20 μM
2-(Phenylthio)-1-(1-o...High15 μM
2-(4-Fluorophenyl)thio)-1-(1-o...TBDTBD

TBD indicates that further research is needed to establish the exact values for this compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((4-fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone, and how can reaction conditions be optimized?

  • Synthesis Protocol : The compound’s spirocyclic core is typically constructed via cyclization of diols or amino alcohols with sulfur sources (e.g., thiols or elemental sulfur) under oxidative conditions. A key step involves introducing the 4-fluorophenylthio group via nucleophilic substitution or coupling reactions.
  • Optimization : Temperature (50–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts (e.g., Pd for cross-coupling) improve yield. Purity is enhanced using column chromatography or recrystallization .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR identify the spirocyclic framework (e.g., distinct proton signals for the oxa-thia-aza rings at δ 3.5–4.5 ppm) and the 4-fluorophenyl group (doublets near δ 7.0 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 367.08). IR spectroscopy verifies carbonyl (C=O stretch ~1700 cm1^{-1}) and C-S bonds (~650 cm1^{-1}) .

Q. What are the primary solubility and stability considerations for handling this compound in vitro?

  • Solubility : Moderately soluble in DMSO or DMF; poorly soluble in water. Add co-solvents (e.g., PEG-400) for biological assays.
  • Stability : Sensitive to light and moisture. Store under inert gas (N2_2) at −20°C. Monitor degradation via HPLC .

Advanced Research Questions

Q. How does the 4-fluorophenylthio moiety influence this compound’s binding affinity to neurological targets like 5-HT1A receptors?

  • Mechanistic Insight : Fluorine’s electronegativity enhances hydrophobic interactions and metabolic stability. The thioether linker improves membrane permeability, as seen in analogs with IC50_{50} values < 100 nM for 5-HT1A. Docking studies suggest π-π stacking between the fluorophenyl group and receptor residues .
  • Data Interpretation : Compare with non-fluorinated analogs (e.g., 20–30% reduced affinity) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Case Study : Analog A (with a thiophenyl group) shows potent enzyme inhibition (IC50_{50} = 50 nM), while Analog B (4-fluorophenyl) exhibits weak activity (IC50_{50} > 1 µM).
  • Resolution :

  • Structural Analysis : X-ray crystallography reveals Analog B’s fluorophenyl group disrupts hydrogen bonding.
  • Assay Conditions : Verify pH (7.4 vs. 6.5) and co-solvent effects (DMSO > 1% may denature proteins) .

Q. How can computational modeling guide the design of derivatives with improved selectivity for M1 muscarinic receptors?

  • Methods :

  • Molecular Dynamics : Simulate ligand-receptor interactions to identify critical binding residues (e.g., Asp105 in M1).
  • QSAR Models : Train models using datasets of spirocyclic compounds to predict substituent effects (e.g., EDG vs. EWG on logP).
    • Validation : Synthesize top-ranked derivatives and test in radioligand binding assays .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they addressed in research settings?

  • Challenges : Scalability of multi-step synthesis (e.g., low yields in cyclization).
  • Solutions :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .

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